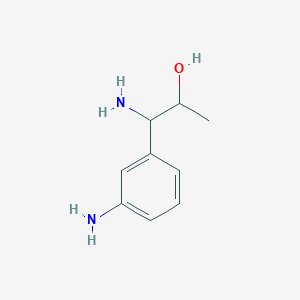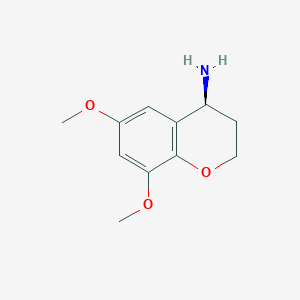![molecular formula C17H17N5O2 B13039749 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that belongs to the class of pyrimidotriazine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a phenyl group attached to a pyrimidotriazine core
Métodos De Preparación
The synthesis of 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil . The reaction conditions often include the use of dimethylformamide (DMF) and acetic acid under heating . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidotriazine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has shown promise in various scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Due to its antimicrobial properties, the compound is being explored for potential therapeutic applications in treating bacterial and fungal infections.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other pyrimidotriazine derivatives, such as:
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: Similar structure but lacks the cyclopentyl group.
6-Phenyl analogs of toxoflavin: These compounds have similar antimicrobial properties but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17N5O2 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
1-cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C17H17N5O2/c1-21-16(23)13-15(19-17(21)24)22(12-9-5-6-10-12)20-14(18-13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
Clave InChI |
CAJYGFZUOUPRPI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)
![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)





